5-Bromo-2-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole
Overview
Description
5-Bromo-2-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole is a heterocyclic compound that features both a thiazole and a triazole ring These rings are known for their significant roles in medicinal chemistry due to their biological activity and ability to interact with various biological targets
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Triazole Ring: The triazole ring is often introduced via a cyclization reaction involving hydrazine derivatives and nitriles.
Bromination: The final step involves the bromination of the thiazole ring, which can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the above reactions are optimized for yield and purity. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the sulfur and nitrogen atoms in the thiazole and triazole rings.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, thiols, or amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted thiazole derivative.
Scientific Research Applications
Chemistry
In chemistry, 5-Bromo-2-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The presence of both thiazole and triazole rings makes it a promising candidate for drug development due to their known biological activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole involves its interaction with various biological targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit the function of certain enzymes by binding to their active sites, thereby blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(1H-1,2,4-triazol-5-yl)thiazole: Lacks the methyl group, which may affect its reactivity and biological activity.
2-(1-Methyl-1H-1,2,4-triazol-5-yl)thiazole: Lacks the bromine atom, which can significantly alter its chemical properties and reactivity.
5-Chloro-2-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole: Similar structure but with chlorine instead of bromine, which can affect its reactivity and biological interactions.
Uniqueness
The unique combination of bromine, thiazole, and triazole rings in 5-Bromo-2-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole provides it with distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in various synthetic pathways.
Biological Activity
5-Bromo-2-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a thiazole moiety and a triazole ring, positions it as a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C7H7BrN4S, with a molecular weight of approximately 232.12 g/mol. The compound's structure can be represented as follows:
Antimicrobial Properties
Research indicates that compounds containing both thiazole and triazole moieties exhibit significant antimicrobial activity. For instance, derivatives of thiazole have shown effectiveness against various bacterial strains, including resistant strains of Mycobacterium tuberculosis (Mtb). The mechanism of action is believed to involve interference with bacterial cell wall synthesis and metabolic pathways.
Case Study: Antimycobacterial Activity
A study demonstrated that certain thiazole derivatives inhibited the growth of actively replicating and non-replicating Mtb strains. The IC50 values for these compounds ranged from 0.5 to 10 µg/mL, highlighting their potential as anti-tubercular agents .
Compound | IC50 (µg/mL) | Target Organism |
---|---|---|
Thiazole Derivative A | 0.5 | M. tuberculosis |
Thiazole Derivative B | 3.0 | M. tuberculosis |
Thiazole Derivative C | 10 | M. tuberculosis |
Anticancer Activity
The anticancer potential of thiazole derivatives has also been explored extensively. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of Bcl-2 proteins which are crucial for cell survival.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a comparative study, several thiazole derivatives were tested against human glioblastoma and melanoma cell lines. Notably, one derivative exhibited an IC50 value below that of the reference drug doxorubicin, indicating superior efficacy.
Compound | IC50 (µg/mL) | Cancer Cell Line |
---|---|---|
Compound X | 1.61 | U251 (glioblastoma) |
Compound Y | 1.98 | WM793 (melanoma) |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. Key findings from SAR studies indicate that:
- Electron-donating groups at specific positions enhance activity.
- The presence of halogen substituents (such as bromine) can increase potency against certain pathogens.
- Modifications to the thiazole or triazole rings can significantly alter the compound's interaction with biological targets.
Properties
IUPAC Name |
5-bromo-2-(2-methyl-1,2,4-triazol-3-yl)-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4S/c1-11-5(9-3-10-11)6-8-2-4(7)12-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WATOFHSMGRCXRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C2=NC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694830 | |
Record name | 5-(5-Bromo-1,3-thiazol-2-yl)-1-methyl-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1014983-33-5 | |
Record name | 5-(5-Bromo-1,3-thiazol-2-yl)-1-methyl-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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